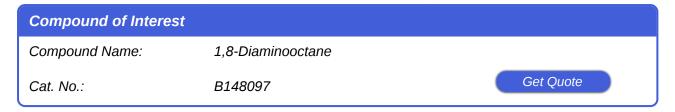


An In-depth Technical Guide to 1,8-Diaminooctane: Properties, Synthesis, and Applications

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Diaminooctane, also known as octamethylenediamine, is a linear aliphatic diamine that serves as a versatile building block in various chemical and pharmaceutical applications. Its structure, featuring primary amine groups at both ends of an eight-carbon chain, allows it to readily participate in a range of chemical reactions, most notably in the formation of polyamides and as a flexible linker in the design of complex molecules. This guide provides a comprehensive overview of the chemical and physical properties of **1,8-diaminooctane**, detailed experimental protocols for its synthesis and use, and an exploration of its applications in research and drug development.

Chemical and Physical Properties

The fundamental properties of **1,8-diaminooctane** are summarized in the tables below, providing a quick reference for laboratory use.

Table 1: General and Physical Properties



Property	Value	Reference(s)
Appearance	White to off-white or pale- yellow crystalline solid/powder	[1][2]
Molecular Formula	C8H20N2	[2]
Molecular Weight	144.26 g/mol	[2]
Melting Point	50-54 °C	[1]
Boiling Point	225-226 °C (at 760 mmHg)	[2]
Flash Point	106 °C	[3]
Density	~0.85 g/cm³	[No specific citation found]
Solubility	Soluble in water (575 g/L)	[4]

Table 2: Chemical Identifiers

Identifier	Value	Reference(s)
CAS Number	373-44-4	[2]
IUPAC Name	Octane-1,8-diamine	[5]
Synonyms	1,8-Octanediamine, Octamethylenediamine	[5]
InChI	InChI=1S/C8H20N2/c9-7-5-3- 1-2-4-6-8-10/h1-10H2	[5]
SMILES	NCCCCCCCN	[2]

Table 3: Safety Information



Hazard Statement	Precautionary Statement	Reference(s)
Harmful if swallowed.	Do not eat, drink or smoke when using this product.	[No specific citation found]
Causes severe skin burns and eye damage.	Wear protective gloves/protective clothing/eye protection/face protection.	[No specific citation found]
May cause an allergic skin reaction.	Avoid breathing dust/fume/gas/mist/vapors/spr ay.	[No specific citation found]

Note: This is not an exhaustive list of safety information. Always consult the full Safety Data Sheet (SDS) before handling this chemical.

Experimental Protocols Synthesis of 1,8-Diaminooctane

Two common laboratory-scale synthetic routes to 1,8-diaminooctane are detailed below.

3.1.1. From Sebacic Acid

This method involves the conversion of a dicarboxylic acid to a diamine.

- Step 1: Synthesis of Decanediamide:
 - In a three-necked flask equipped with a mechanical stirrer and a thermometer, melt 70g of sebacic acid at approximately 140°C.
 - Slowly increase the temperature to 160°C.
 - Over a period of 2 hours, add 42g of urea in small portions to the molten sebacic acid.
 - Maintain the reaction at 160°C for 3 hours, then increase the temperature to 190-200°C for 15 minutes.
 - Allow the mixture to cool slightly and pour it into a mortar before it solidifies.



- Grind the solid and recrystallize the crude decanediamide from ethanol to yield the pure product.
- Step 2: Synthesis of 1,8-Aminosuberic Acid Ester:
 - Prepare a 1.6 M solution of sodium methoxide in anhydrous methanol.
 - React the decanediamide with the sodium methoxide solution in anhydrous alcohol in the presence of a halogen catalyst. [Note: The specific halogen catalyst and reaction conditions may need to be optimized.]
- Step 3: Hydrolysis to 1,8-Diaminooctane:
 - In a three-necked flask, dissolve 5.9g of the 1,8-aminosuberic acid ester in 80mL of 95% ethanol.
 - Add a solution of 5.5g of NaOH in a minimal amount of water.
 - Reflux the mixture at 95-100°C for 24 hours under a nitrogen atmosphere.
 - After cooling, filter the white solid. Evaporate the solvent from the filtrate.
 - Combine the solid residues and extract with 150mL of toluene. Filter to remove insoluble impurities.
 - Bubble dry HCl gas through the toluene extract to precipitate 1,8-diaminooctane dihydrochloride.
 - Isolate the crude dihydrochloride salt and treat it with an excess of a strong NaOH solution to liberate the free diamine.
 - Remove water by rotary evaporation and extract the residue with toluene.
 - Evaporate the toluene to yield solid 1,8-diaminooctane.

3.1.2. From 1,6-Dicyanohexane

This protocol describes the catalytic hydrogenation of a dinitrile.



- Reaction Setup:
 - Assemble a 500 mL autoclave with a thermocouple, stirrer, pressure gauge, and a hydrogen purge line.
- Charging the Reactor:
 - To the autoclave, add:
 - 175 g of 1,6-dicyanohexane
 - 86.0 g of methanol
 - 2.0 g of a 28% sodium methacrylate-methanol solution
 - 10.5 g of a nickel catalyst
- Reaction Conditions:
 - Purge the autoclave with hydrogen and then pressurize to 5 MPa.
 - Increase the internal temperature to 90°C over approximately 1 hour.
 - Maintain the reaction at 90°C. Hydrogen consumption should be observed starting around 70°C and will largely cease after about 6 hours.
 - Continue the reaction for an additional 2 hours to ensure completion.
- Work-up:
 - Cool the reactor to room temperature and depressurize.
 - Filter the reaction mixture to remove the catalyst.
 - Wash the catalyst with 100 g of methanol.
 - The resulting methanol solution contains 1,8-diaminooctane. The product can be isolated by distillation.



Purification by Recrystallization

A general procedure for the recrystallization of aliphatic diamines is provided below, which can be adapted for **1,8-diaminooctane**.

- Solvent Selection:
 - Ideal solvents for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature.
 - Common solvent systems for amines include n-hexane/acetone, n-hexane/THF, and
 ethanol/water mixtures.[6] Given the solubility of 1,8-diaminooctane in water, an
 ethanol/water or isopropanol/water system may be a good starting point. Toluene can also
 be a suitable solvent.

Procedure:

- 1. In an Erlenmeyer flask, dissolve the crude **1,8-diaminooctane** in a minimal amount of the chosen hot solvent.
- 2. If insoluble impurities are present, perform a hot filtration.
- 3. Allow the solution to cool slowly to room temperature. Covering the flask will slow the cooling rate and promote the formation of larger, purer crystals.[7]
- 4. Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal yield.[8]
- 5. Collect the crystals by vacuum filtration using a Büchner funnel.[7]
- 6. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.[7]
- 7. Dry the purified crystals, for example, in a vacuum oven.[9]

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)



Due to the polar nature and potential for peak tailing of amines in GC analysis, derivatization is often employed.[10][11]

- Derivatization (Example with Trifluoroacetic Anhydride TFAA):
 - Dissolve a known amount of the 1,8-diaminooctane sample in a suitable solvent (e.g., dichloromethane).
 - Add an excess of TFAA and allow the reaction to proceed to form the corresponding trifluoroacetamide derivative. This increases volatility and improves chromatographic performance.[5][10]
- GC-MS Parameters (General Guidance):
 - GC Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 μm film thickness), is typically suitable.[1]
 - Injector: Split/splitless or cool on-column injection can be used.
 - Oven Temperature Program:
 - Initial temperature: ~70-100°C
 - Ramp: 10-20°C/min to a final temperature of ~280-300°C
 - Hold at the final temperature for several minutes.
 - Carrier Gas: Helium at a constant flow rate.
 - Mass Spectrometer:
 - Ionization Mode: Electron Impact (EI)
 - Scan Range: m/z 40-500

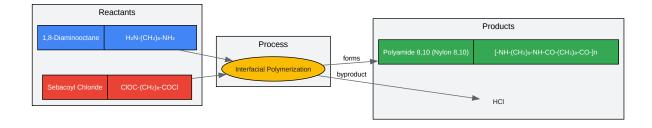
Applications in Research and Development Polyamide Synthesis



1,8-Diaminooctane is a key monomer in the synthesis of specific polyamides, such as Nylon 8,10. The reaction involves the condensation of the diamine with a diacid chloride.

Experimental Protocol: Synthesis of Polyamide 8,10 (Nylon 8,10)

- Solution Preparation:
 - Aqueous Phase: Prepare a solution of 1,8-diaminooctane in water. An alkaline solution (e.g., containing NaOH) can be used to neutralize the HCl byproduct.[2]
 - Organic Phase: Prepare a solution of sebacoyl chloride in an organic solvent immiscible with water, such as hexane or dichloromethane.
- Interfacial Polymerization:
 - 1. Carefully pour the organic phase over the aqueous phase in a beaker, creating two distinct layers.
 - 2. A film of polyamide will form at the interface of the two layers.
 - 3. Using forceps, gently grasp the polymer film and pull it upwards from the beaker. A continuous "rope" of nylon can be drawn out.[2]
 - 4. The nylon rope can be wound onto a glass rod or a spool.
 - 5. Wash the resulting polymer with water and then with a solvent like acetone to aid in drying.



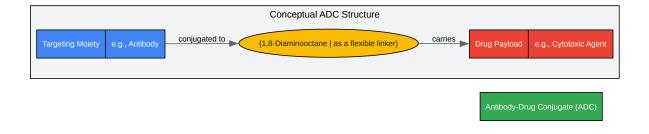


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Caption: Synthesis of Polyamide 8,10 via Interfacial Polymerization.

Role in Drug Development

The bifunctional nature of **1,8-diaminooctane** makes it an attractive component in drug design, where it can serve as a flexible linker or spacer.[10] The eight-carbon chain can connect two active pharmacophores or tether a drug molecule to a targeting moiety, such as in an antibodydrug conjugate (ADC). The length and flexibility of the linker can significantly influence the pharmacokinetic properties of a drug candidate, including its absorption, distribution, metabolism, and excretion (ADME).[10] While the direct incorporation of the **1,8-diaminooctane** scaffold into approved drugs is not widely documented in publicly available information, its derivatives have been explored in medicinal chemistry. For instance, tetraamines derived from **1,8-diaminooctane** have been investigated as potential antitumor agents.



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